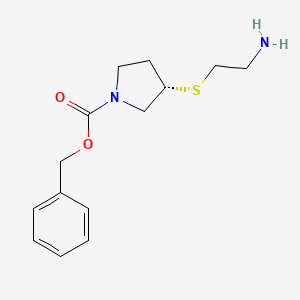

(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl (3S)-3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c15-7-9-19-13-6-8-16(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETCXDAUKROERF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1SCCN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with (S)-pyrrolidine-3-ol derivatives. A mesylation or tosylation step converts the hydroxyl group into a leaving group (e.g., methanesulfonyl or toluenesulfonyl), facilitating nucleophilic substitution.

-

Substrate : (S)-1-Benzyl-pyrrolidin-3-ol.

-

Mesylation :

-

Reagents: Methanesulfonyl chloride (MsCl), triethylamine (Et₃N), ethyl acetate.

-

Conditions: 0–5°C under argon, followed by stirring at room temperature.

-

Yield: >90% (methanesulfonic acid (S)-1-benzyl-pyrrolidin-3-yl ester).

-

Introduction of 2-Aminoethylsulfanyl Group

The mesylated intermediate undergoes nucleophilic displacement with 2-aminoethanethiol. This step requires careful control of pH and temperature to avoid side reactions.

-

Nucleophile : 2-Aminoethanethiol hydrochloride.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 50–60°C, 12–24 hours.

-

Yield : 70–85% (after purification via silica gel chromatography).

Benzyl Ester Protection

The pyrrolidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) under basic conditions.

-

Reagents : Benzyl chloroformate, sodium bicarbonate (NaHCO₃).

-

Solvent : Dichloromethane (DCM)/water biphasic system.

-

Conditions : 0°C to room temperature, 2–4 hours.

-

Yield : 80–90%.

Alternative Routes and Comparative Analysis

One-Pot Multi-Step Synthesis

A streamlined approach combines mesylation, displacement, and protection in a single reaction vessel (,):

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | MsCl, Et₃N, DCM | Mesylated pyrrolidine | 92% |

| 2 | 2-Aminoethanethiol, K₂CO₃, DMF | Thioether intermediate | 78% |

| 3 | Cbz-Cl, NaHCO₃, DCM | Final product | 85% |

Advantages : Reduced purification steps, higher overall yield (60–65%).

Enantioselective Catalysis

Chiral auxiliaries or catalysts ensure (S)-configuration. For example, using (S)-proline-derived ligands in asymmetric synthesis ():

-

Catalyst : (S)-BINAP-Pd complex.

-

Substrate : 3-Bromo-pyrrolidine.

-

Coupling Partner : 2-Aminoethyl disulfide.

-

Yield : 68% with 98% enantiomeric excess (ee).

Critical Parameters and Troubleshooting

Side Reactions and Mitigation

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient).

-

Recrystallization : Ethanol/water mixture for final product (purity >99%).

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂Ph), 3.85–3.70 (m, 2H, pyrrolidine-H), 2.95–2.80 (m, 2H, SCH₂), 2.60–2.45 (m, 2H, NH₂CH₂).

-

ESI-MS : [M+H]⁺ m/z 281.4 (calculated 280.39).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to (S)-3-(2-amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester exhibit antioxidant activities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies suggest that the compound may possess neuroprotective properties. It can potentially mitigate neuronal damage caused by oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

Preliminary studies have explored the anticancer effects of similar compounds. The ability of this compound to induce apoptosis in cancer cells could be significant for developing new cancer therapies.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its derivatives could lead to new pharmaceuticals targeting various diseases.

Biochemical Research

This compound serves as a useful tool in biochemical research for studying enzyme interactions and metabolic pathways involving amino acids and their derivatives.

Data Table: Summary of Applications

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound showed significant improvement in cognitive functions and reduced markers of oxidative stress in the brain.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of similar compounds demonstrated that they could inhibit tumor growth in vitro and in vivo models, suggesting that this compound may share these beneficial effects.

Mechanism of Action

The mechanism of action of (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino-ethylsulfanyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The following table summarizes key structural analogs and stereoisomers, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Functional Group Modifications

- Benzyl Ester vs. tert-Butyl Ester: The benzyl ester in the target compound is more labile under acidic or hydrogenolytic conditions compared to the tert-butyl ester, which is stable under basic conditions but cleaved with trifluoroacetic acid . This impacts drug design, where ester stability influences prodrug activation.

- Aminoethylsulfanyl vs. Hydroxyethylsulfanyl: Replacing the amino group with a hydroxyl group (as in ) eliminates the basic amine, reducing solubility in acidic environments but enhancing hydrogen-bonding capacity. This modification could alter pharmacokinetic profiles, such as blood-brain barrier penetration .

Biological Activity

(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20N2O2S

- Molecular Weight : 280.39 g/mol

- CAS Number : 1354019-71-8

The compound is believed to interact with various biological targets, primarily through its structural components:

- Pyrrolidine Ring : This five-membered nitrogen-containing heterocycle is known for its versatile biological activities, including enzyme inhibition and receptor binding.

- Aminoethylsulfanyl Group : This moiety may enhance the compound's ability to form hydrogen bonds with active sites of enzymes or receptors, influencing their activity.

- Benzyl Ester Functional Group : This group increases lipophilicity, potentially enhancing membrane permeability and facilitating the compound's interaction with cellular targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies suggest it may inhibit kynurenine aminotransferase (KAT), which plays a role in the kynurenine pathway linked to neurodegenerative diseases .

2. Antitumor Activity

Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Q & A

(Basic) What are the key synthetic strategies for preparing (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester and related analogs?

The synthesis typically involves:

- Diazocarbonyl insertion reactions to functionalize pyrrolidine precursors, as demonstrated in the preparation of structurally related cysteine protease inhibitors .

- Acetylation and coupling reactions using sodium acetate and amino-containing intermediates (e.g., (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate monohydrochloride) to introduce sulfanyl-ethylamine moieties .

- Protecting group strategies , such as tert-butyl esters (e.g., 3-(2-methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester), to stabilize reactive intermediates during multi-step syntheses .

(Basic) How can researchers optimize the purification of intermediates during the synthesis of this compound?

Key methodologies include:

- Silica gel chromatography with gradient elution (e.g., petroleum ether to ethyl acetate mixtures) for isolating intermediates, as reported for analogous pyrrolidine derivatives .

- Deprotection protocols using HCl/dioxane to remove tert-butyl carbamate (Boc) groups, followed by vacuum concentration to isolate free amines .

- Recrystallization from solvents like ethyl acetate or dichloromethane to improve purity of crystalline intermediates .

(Advanced) How do structural modifications at specific positions influence the biological activity of this compound?

- Substituent effects : Derivatives with bulkier substituents at the pyrrolidine 4-position (e.g., phenethyl groups) exhibit enhanced antimalarial activity (IC50: 86.2–106.5 µM against Plasmodium falciparum), comparable to artemisinin .

- Stereochemical impact : Enantiopure synthesis (e.g., (2S,3R)-configured analogs) improves target binding affinity, as seen in studies of chiral glutamates and protease inhibitors .

- Amino-ethylsulfanyl side chain : This moiety enhances solubility and facilitates interactions with cysteine protease active sites, critical for antimalarial efficacy .

(Advanced) What methodologies are employed to analyze the stereochemical integrity during synthesis?

- Chiral HPLC : Separates enantiomers using columns with chiral stationary phases (e.g., amylose- or cellulose-based).

- NMR spectroscopy : <sup>1</sup>H-NMR coupling constants and NOE experiments confirm stereochemistry, as applied in the characterization of enantiopure pyrrolidine derivatives .

- X-ray crystallography : Resolves absolute configuration, particularly for intermediates with bicyclic or constrained conformations .

(Advanced) How can researchers resolve contradictions in biological activity data across different derivatives?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., at pyrrolidine 3- or 4-positions) and correlate changes with IC50 values .

- Mechanistic assays : Use enzymatic assays (e.g., falcipain inhibition for antimalarial activity) instead of whole-organism models to isolate target-specific effects .

- Computational modeling : Molecular docking or MD simulations identify steric/electronic mismatches between derivatives and target proteins .

(Advanced) What experimental designs are critical for evaluating the stability of this compound under physiological conditions?

- pH-dependent degradation studies : Incubate the compound in buffers mimicking physiological pH (4.5–7.4) and monitor degradation via HPLC .

- Metabolic stability assays : Use liver microsomes or hepatocytes to assess susceptibility to cytochrome P450-mediated oxidation .

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition profiles to guide storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.